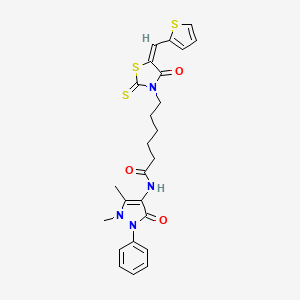
(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide is a useful research compound. Its molecular formula is C25H26N4O3S3 and its molecular weight is 526.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research by Kaddouri et al. (2022) delved into the antifungal properties of various synthetic compounds against the pathogen Fusarium oxysporum f. sp. albedinis (F.o.a.), which causes Bayoud disease affecting date palms. The study explored the structure–activity relationship (SAR) of 100 tested small molecules and identified compounds with common antifungal pharmacophore sites. This research contributes to understanding the biological activity against F.o.a. and may inspire further exploration of drug–target interactions in this context (Kaddouri et al., 2022).
Bioactivity in Dental Applications
A study by Abaszadeh and Mohammadzadeh (2020) investigated the mechanical properties of flowable dental composites containing an antibacterial compound. The study evaluated the influence of different concentrations of the compound on the flexural strength, diametral tensile strength, and compressive strength of the composites. The findings shed light on the potential applications of these compounds in dental materials, noting a significant decrease in compressive strengths at higher concentrations of the compound, which could limit its use (Abaszadeh & Mohammadzadeh, 2020).
Bioactivity in Medicinal Chemistry
Dar and Shamsuzzaman (2015) highlighted the importance of the pyrazole moiety as a pharmacophore in various biologically active compounds. The review emphasized the widespread biological activities of these derivatives, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The paper provided insights into the synthesis methodologies and potential applications in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Chondroprotective Effects
Research by Refat et al. (2020) explored the chondroprotective effects of a synthesized compound in an osteoarthritis model. The study assessed the compound's anti-arthritic and anti-inflammatory properties and observed improvements in bone cortex, bone marrow matrix structure, and cartilage alterations. This research suggests the potential of such compounds as ameliorative agents in osteoarthritis models and possibly as anti-inflammatory agents in severe infections like COVID-19 (Refat et al., 2020).
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3/c1-17-22(24(32)29(27(17)2)18-10-5-3-6-11-18)26-21(30)13-7-4-8-14-28-23(31)20(35-25(28)33)16-19-12-9-15-34-19/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3,(H,26,30)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJPIEBODZUPED-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

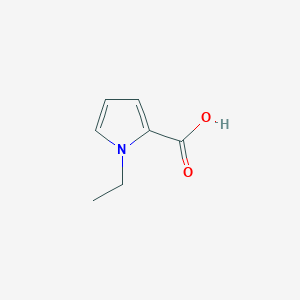
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)
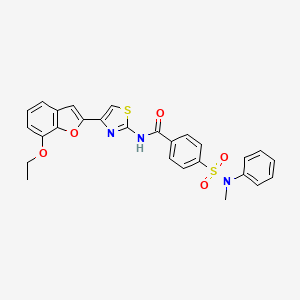
![2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B2578054.png)
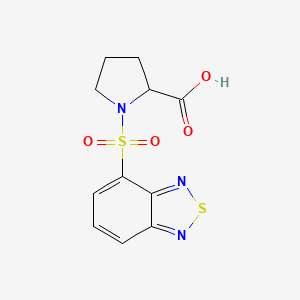
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578058.png)
![Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2578060.png)

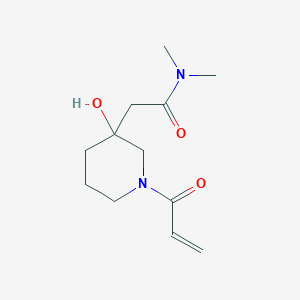
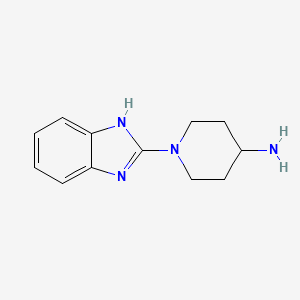
![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)
![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)